

Synthesis and Purification of Boc-NH-PEG9azide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Boc-NH-PEG9-azide	
Cat. No.:	B611229	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of **Boc-NH-PEG9-azide**, a valuable heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. The methodologies outlined are based on established principles of organic synthesis and polymer chemistry, offering a framework for the successful laboratory-scale production of this important reagent.

Overview of the Synthetic Strategy

The synthesis of **Boc-NH-PEG9-azide** from its precursor, Boc-NH-PEG9-OH, is a two-step process. The first step involves the activation of the terminal hydroxyl group of the polyethylene glycol (PEG) chain, typically through tosylation or mesylation, to create a good leaving group. The second step is a nucleophilic substitution reaction where the activated hydroxyl group is displaced by an azide nucleophile, usually from sodium azide.

This well-established synthetic route is reliable and generally proceeds with high efficiency. Careful control of reaction conditions and rigorous purification are essential to obtain the final product with the high purity required for subsequent applications in drug development and bioconjugation.

Check Availability & Pricing

Physicochemical Properties and Characterization Data

Accurate characterization of **Boc-NH-PEG9-azide** is crucial to ensure its identity, purity, and suitability for downstream applications. The following table summarizes key physicochemical properties and expected characterization data.

Property	Value	Source
Chemical Name	tert-butyl (2-(2-(2-(2-(2-(2-(2-(2-(2-(2-(2-(2-(2-(PubChem
Synonyms	Boc-NH-PEG9-CH2CH2N3, t-boc-N-amido-PEG9-azide	Chem-Impex[1]
CAS Number	2112731-50-5	Chem-Impex[1]
Molecular Formula	C25H50N4O11	Chem-Impex[1]
Molecular Weight	582.69 g/mol	BroadPharm[2]
Appearance	Viscous liquid or oil	Chem-Impex[1]
Purity (Typical)	≥95%	BroadPharm[2]
Storage Conditions	-20°C, protected from light and moisture	Chem-Impex[1]

Characterization Data Summary

Analysis Technique	Expected Results
¹ H NMR	Signals corresponding to the Boc protecting group (singlet, ~1.4 ppm), the PEG backbone (multiplet, ~3.6 ppm), the methylene group adjacent to the Boc-NH group, and the methylene group adjacent to the azide group (~3.4 ppm).
¹³ C NMR	Signals for the carbonyl and quaternary carbons of the Boc group, the PEG backbone carbons (~70 ppm), and a characteristic signal for the carbon atom bonded to the azide group at approximately 50.6 ppm.[3]
Mass Spectrometry (MS)	The mass spectrum should show a peak corresponding to the molecular ion [M+H]+ or other adducts (e.g., [M+Na]+), confirming the molecular weight of the product.
FT-IR Spectroscopy	A characteristic sharp absorption band for the azide group (N_3) is expected around 2100 cm ⁻¹ .

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of similar azide-terminated PEG compounds and provide a detailed guide for the synthesis of **Boc-NH-PEG9-azide**.

Step 1: Synthesis of Boc-NH-PEG9-tosylate

This step involves the activation of the terminal hydroxyl group of Boc-NH-PEG9-OH by converting it to a tosylate ester.

Materials and Reagents:

- Boc-NH-PEG9-OH
- Anhydrous Dichloromethane (DCM)

BENCH

- Triethylamine (TEA) or Pyridine
- p-Toluenesulfonyl chloride (TsCl)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Brine (saturated NaCl solution)
- · Diethyl ether

Procedure:

- Dissolve Boc-NH-PEG9-OH (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine (1.5 2.0 eq.) to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 - 1.5 eq.).
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, wash the reaction mixture sequentially with water, 1 M HCl (to remove excess base), and brine.
- Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude Boc-NH-PEG9-tosylate.
- The crude product can be purified by precipitation from a concentrated DCM solution into cold diethyl ether.

Expected Yield: >90%

Step 2: Synthesis of Boc-NH-PEG9-azide

This step involves the nucleophilic substitution of the tosylate group with an azide ion.

Materials and Reagents:

- Boc-NH-PEG9-tosylate
- Anhydrous Dimethylformamide (DMF)
- Sodium azide (NaN₃)
- Dichloromethane (DCM)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- · Diethyl ether

Procedure:

- Dissolve the Boc-NH-PEG9-tosylate (1.0 eq.) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
- Add sodium azide (3.0 5.0 eq.) to the solution.
- Heat the reaction mixture to 60-80 °C and stir overnight.
- Monitor the reaction progress by TLC.
- After the reaction is complete, cool the mixture to room temperature and remove the DMF under reduced pressure.
- Dissolve the residue in DCM and wash it several times with water and then with brine to remove any remaining DMF and inorganic salts.
- Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude **Boc-NH-PEG9-azide**.
- Purify the crude product by precipitation from a concentrated DCM solution into cold diethyl ether to obtain the final product as a viscous oil.

Expected Yield: >90%

Purification and Quality Control

Thorough purification is critical to remove unreacted starting materials, reagents, and byproducts.

Purification Methods:

- Extraction: A standard aqueous workup is effective for removing water-soluble impurities.
- Precipitation: Precipitation of the PEG derivative from a good solvent (e.g., DCM) by the addition of a non-solvent (e.g., diethyl ether) is a highly effective purification technique for polymers.
- Column Chromatography: For very high purity requirements, silica gel column chromatography can be employed. A gradient of methanol in dichloromethane is a typical eluent system.

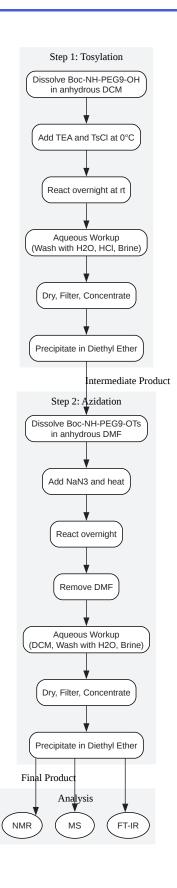
Quality Control:

The purity of the final **Boc-NH-PEG9-azide** should be assessed using the analytical techniques outlined in Section 2. ¹H NMR spectroscopy is particularly useful for confirming the presence of the key functional groups (Boc and azide) and for assessing the degree of end-group functionalization.

Visualizations Synthetic Pathway

The following diagram illustrates the two-step synthesis of **Boc-NH-PEG9-azide**.

Click to download full resolution via product page


Caption: Synthetic pathway for **Boc-NH-PEG9-azide**.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis and purification process.

Click to download full resolution via product page

Caption: Experimental workflow for synthesis and purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Synthesis and facile end-group quantification of functionalized PEG azides PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Synthesis and Purification of Boc-NH-PEG9-azide: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611229#synthesis-and-purification-of-boc-nh-peg9-azide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com